(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid

Description

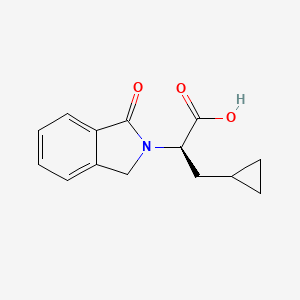

(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is a chiral propanoic acid derivative featuring a cyclopropyl substituent at the β-position and a 3-oxo-isoindole moiety at the α-position. The stereochemistry at the C2 position (R-configuration) is critical for its biological interactions, as observed in structurally related compounds .

Properties

IUPAC Name |

(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-11-4-2-1-3-10(11)8-15(13)12(14(17)18)7-9-5-6-9/h1-4,9,12H,5-8H2,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNLIQXMTUQEQL-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the following steps:

Formation of the Isoindole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl-containing reagents in the presence of catalysts.

Formation of the Propanoic Acid Group: This can be done through various methods, including the oxidation of corresponding alcohols or the hydrolysis of esters.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The isoindole moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions.

Major Products:

Oxidation Products: Cyclopropanone derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted isoindole derivatives.

Chemistry:

Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Chiral Building Block: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine:

Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.

Biological Probes: It can be used as a probe to study biological processes involving isoindole and cyclopropyl groups.

Industry:

Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the isoindole moiety may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindolyl Moieties

The isoindol-3-one core is a common pharmacophore in anti-inflammatory and anticancer agents. Below is a comparison with key analogs:

Key Observations :

- Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to phenyl or methylphenyl analogs, as seen in cyclohexenyl derivatives .

- Stereochemical Influence : The (2R)-configuration aligns with active enantiomers of NSAIDs (e.g., Brufen, Naproxen), where stereochemistry dictates COX-2 selectivity .

Functional Analogues: NSAIDs and Antiproliferatives

The compound shares structural motifs with β-hydroxy-β-arylalkanoic acids and arylpropanoic acids, which are known NSAIDs or antiproliferative agents:

Mechanistic Insights :

- The 3-oxo-isoindole moiety may mimic the aromatic pharmacophores of NSAIDs (e.g., Felbinac’s biphenyl system) but with improved binding to hydrophobic enzyme pockets .

- Antiproliferative activity in analogs like 3-(4-methylphenyl)-3-(3-oxo-isoindol-2-yl)propanoic acid correlates with induction of apoptosis in malignant cells, a mechanism distinct from COX inhibition .

Biological Activity

(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the cyclopropyl and isoindole moieties, suggests a range of interactions with biological targets, particularly in the context of cancer therapy and neuroprotection.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a cyclopropyl group attached to a propanoic acid backbone, with an isoindole derivative contributing to its biological activity.

The biological activity of this compound is primarily linked to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Oncogenic Pathways: The compound has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulators MDM2 and MDMX, leading to the reactivation of p53 activity in cancer cells .

- Anti-inflammatory Effects: Research indicates that it may also exert anti-inflammatory effects through modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays using various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of MDM2-p53 interaction |

These findings suggest that the compound effectively induces apoptosis and inhibits cell proliferation in various cancer types.

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Animal models of neurodegenerative diseases demonstrated that it can reduce neuronal apoptosis and inflammation, potentially through:

- Reduction of oxidative stress : The compound appears to lower reactive oxygen species (ROS) levels in neuronal cells .

- Regulation of neurotrophic factors : It has been observed to enhance the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cell lines showed that treatment with this compound led to a significant decrease in tumor growth in xenograft models, supporting its use as a potential therapeutic agent.

- Alzheimer's Disease Model : In a transgenic mouse model for Alzheimer's, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential role in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.